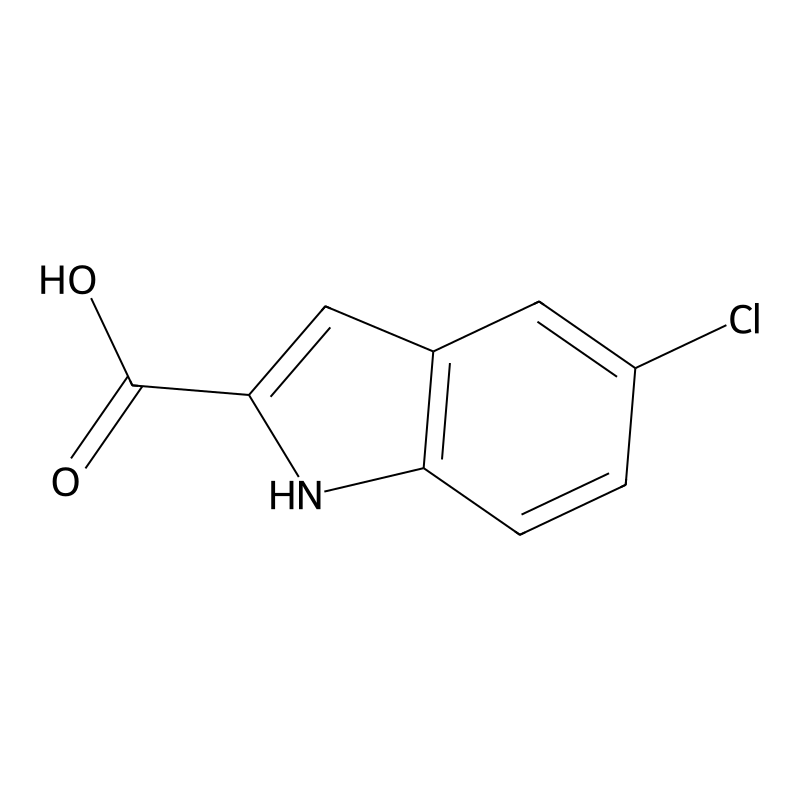

5-Chloroindole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

5-Cl-2-COOH serves as a valuable building block for the synthesis of various complex molecules, including pharmaceuticals and natural products. Its reactive carboxylic acid group and the inherent reactivity of the indole ring system allow for versatile chemical modifications, enabling the creation of diverse chemical libraries for drug discovery efforts. Additionally, 5-Cl-2-COOH itself exhibits potential biological activities, making it an interesting candidate for further investigation and development as a therapeutic agent [, ].

Material Science and Optoelectronic Applications

Research suggests that 5-Cl-2-COOH possesses interesting properties relevant to material science and optoelectronic applications. Studies have explored its potential use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to form ordered structures and exhibit semiconducting behavior [, ].

5-Chloroindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of approximately 195.60 g/mol. It features a chloro substituent at the 5-position of the indole ring and a carboxylic acid group at the 2-position, making it a member of the indole derivatives. This compound is known for its potential applications in pharmaceuticals and organic synthesis due to the unique properties imparted by the chloro and carboxylic acid functional groups .

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of 5-chloroindole.

- Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization at the indole ring.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 5-chloroindole-2-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Properties: It has shown efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.

- Antitumor Activity: Some studies suggest that derivatives of this compound may possess anticancer properties, making it a candidate for further pharmacological exploration.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its potential therapeutic effects .

Several methods have been reported for synthesizing 5-chloroindole-2-carboxylic acid:

- Starting from Indole Derivatives: A common method involves chlorination of indole followed by carboxylation using carbon dioxide in the presence of a base.

- Using Chloroacetic Acid: Another approach includes reacting indole with chloroacetic acid under basic conditions to introduce the carboxylic acid group.

- Multi-step Synthesis: More complex syntheses may involve multiple steps, including protection-deprotection strategies and functional group transformations .

5-Chloroindole-2-carboxylic acid finds applications across various fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.

- Research Reagents: Utilized in chemical biology studies to probe biological systems.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties .

Interaction studies involving 5-chloroindole-2-carboxylic acid have focused on its binding affinity with biological targets such as enzymes and receptors. These studies reveal insights into its mechanism of action and potential therapeutic applications. For instance, its interaction with specific protein targets could elucidate pathways relevant to cancer treatment or microbial resistance .

Several compounds exhibit structural similarities to 5-chloroindole-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromoindole-2-carboxylic acid | Similar structure with bromine instead of chlorine | Different reactivity due to bromine's larger size |

| 6-Chloroindole-2-carboxylic acid | Chlorine at the 6-position instead | May exhibit different biological activities |

| Indole-2-carboxylic acid | Lacks halogen substitution | More polar, potentially different solubility |

The presence of the chlorine atom in 5-chloroindole-2-carboxylic acid contributes to its distinct reactivity and biological profile compared to these similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant